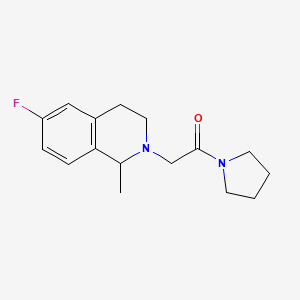
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrrolidine derivative that belongs to the class of isoquinoline alkaloids.
Mechanism of Action
The mechanism of action of 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting certain enzymes or signaling pathways. Further studies are needed to elucidate the exact mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been found to have anti-viral activity against certain viruses.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone in lab experiments include its potential as a chiral ligand in asymmetric synthesis and its anti-inflammatory and anti-cancer activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone. These include:
1. Further studies to elucidate the exact mechanism of action of the compound.
2. Investigation of the potential use of the compound as a therapeutic agent for cancer, inflammation, and viral infections.
3. Development of new synthetic methods to improve the yield and purity of the compound.
4. Exploration of the potential use of the compound as a chiral ligand in asymmetric synthesis.
5. Investigation of the toxicological profile of the compound to determine its safety for use in humans.
In conclusion, this compound is a chemical compound with significant potential in various fields of scientific research. Its anti-inflammatory, anti-cancer, and anti-viral activities make it a promising candidate for further investigation. However, more studies are needed to fully understand its mechanism of action and toxicological profile.
Synthesis Methods
The synthesis of 2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone involves the reaction of 6-fluoro-1-methyl-3,4-dihydroisoquinoline-2(1H)-one with pyrrolidine and ethyl chloroacetate. The reaction is carried out in the presence of a base and a solvent. The yield of the product can be improved by optimizing the reaction conditions.
Scientific Research Applications
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential use as a chiral ligand in asymmetric synthesis.
properties
IUPAC Name |
2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-12-15-5-4-14(17)10-13(15)6-9-19(12)11-16(20)18-7-2-3-8-18/h4-5,10,12H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVUNUWXSAVRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CCN1CC(=O)N3CCCC3)C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
![[4-(Difluoromethoxy)phenyl]-(3,5-dimethylmorpholin-4-yl)methanone](/img/structure/B7593381.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)

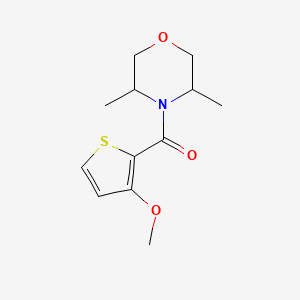
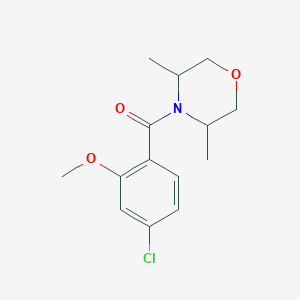

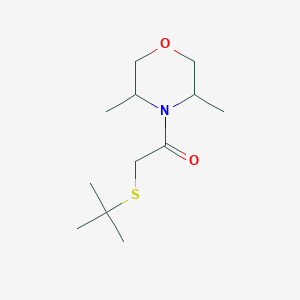
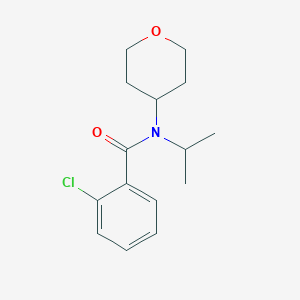

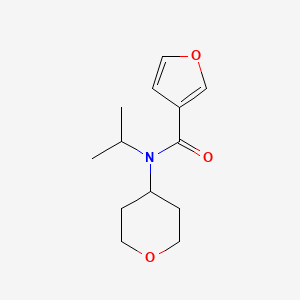

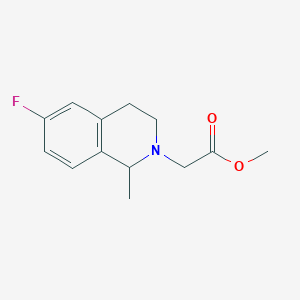
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)